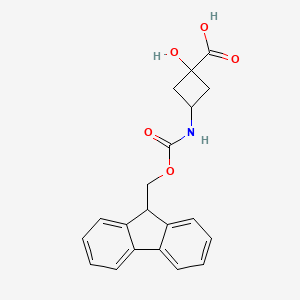

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid” is a derivative of fluorene . It is also known as Fmoc-protected amino acid . The Fmoc group is a common protective group used in the synthesis of peptides .

Synthesis Analysis

The synthesis of this compound involves the Arndt-Eistert protocol starting from commercially available Fmoc-protected α-amino acids . This process leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 .Chemical Reactions Analysis

The compound is involved in the Arndt-Eistert protocol, which is a series of chemical reactions designed to convert a carboxylic acid to a higher carboxylic acid homologue (i.e., contains one additional carbon atom) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 325.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of complex molecules. Its application facilitates the protection of sensitive groups in the presence of various acid- and base-labile protecting groups. The Fmoc group can be selectively removed without affecting other sensitive groups, showcasing its utility in the synthesis of peptides and nucleic acid sequences. This attribute is particularly valuable in the synthesis of complex organic molecules and peptides, where selective deprotection is required (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various complex molecules, such as thiazole-4-carboxylic acid derivatives. These derivatives are prepared from precursor compounds using the Fmoc group, highlighting its role in facilitating reactions that lead to molecules with potential applications in material science and biochemistry (Le & Goodnow, 2004). Additionally, its application in the synthesis of N-alkylhydroxamic acids through a solid-phase approach underscores its versatility in organic synthesis (Mellor & Chan, 1997).

Structural and Supramolecular Chemistry

The compound and its derivatives have been analyzed for their structural properties and potential in forming supramolecular assemblies. Investigations into the crystal structures of Fmoc-amino acids reveal insights into noncovalent interactions that are crucial for understanding the physical and chemical properties of these compounds. This research contributes to the development of novel materials and therapeutics by providing a foundation for the design of molecules with specific interaction capabilities (Bojarska et al., 2020).

Environmental Applications

Interestingly, research into the biodegradation of polycyclic aromatic hydrocarbons (PAHs) like fluorene highlights the environmental relevance of these compounds. Studies on the degradation pathways and metabolites of fluorene by specific microorganisms contribute to our understanding of environmental remediation processes. This knowledge is crucial for developing strategies to mitigate pollution from PAHs, showcasing an application of fluorene derivatives beyond the realms of chemistry and material science (Bankole et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNGDAQBRPDTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)

![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)

![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)

![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)